molecular formula C14H16N2O4 B1677827 Oxagrelate CAS No. 56611-65-5

Oxagrelate

Cat. No.: B1677827
CAS No.: 56611-65-5
M. Wt: 276.29 g/mol
InChI Key: DUQOOLBWGUKRAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Oxagrelate can be synthesized through a multi-step process involving the reaction of phthalazine derivatives with appropriate reagents. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Oxagrelate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Oxagrelate has a wide range of applications in scientific research:

Mechanism of Action

Oxagrelate exerts its effects by inhibiting cyclic adenosine monophosphate phosphodiesterase. This inhibition leads to a decrease in the breakdown of cyclic adenosine monophosphate, resulting in increased levels of this molecule within cells. The elevated cyclic adenosine monophosphate levels inhibit platelet aggregation, making this compound a potential therapeutic agent for conditions involving excessive platelet aggregation .

Comparison with Similar Compounds

  • Phthalazinol
  • SC-32840
  • EG-626

Comparison: Oxagrelate is unique in its specific inhibition of cyclic adenosine monophosphate phosphodiesterase, which distinguishes it from other similar compounds. While phthalazinol and SC-32840 also inhibit phosphodiesterase, this compound’s structure and functional groups provide it with distinct biochemical properties and therapeutic potential .

Properties

CAS No.

56611-65-5

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

ethyl 1-(hydroxymethyl)-5,7-dimethyl-4-oxo-3H-phthalazine-6-carboxylate

InChI

InChI=1S/C14H16N2O4/c1-4-20-14(19)11-7(2)5-9-10(6-17)15-16-13(18)12(9)8(11)3/h5,17H,4,6H2,1-3H3,(H,16,18)

InChI Key

DUQOOLBWGUKRAJ-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)C1=C(C2=C(N=NC(=C2C=C1C)CO)O)C

SMILES

CCOC(=O)C1=C(C2=C(C=C1C)C(=NNC2=O)CO)C

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1C)C(=NNC2=O)CO)C

Appearance

Solid powder

56611-65-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Oxagrelate;  EG 626;  EG-626;  EG626;  Oxagrelato;  Oxagrelatum;  Phthalazinol;  SC 32840;  SC-32840;  SC32840; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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